molecular formula C14H12N2O3 B1656062 Acetaminophen nicotinate CAS No. 4972-65-0

Acetaminophen nicotinate

Cat. No. B1656062
CAS RN: 4972-65-0
M. Wt: 256.26 g/mol
InChI Key: QOHDTSVYCIETJO-UHFFFAOYSA-N
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Patent
US09359376B2

Procedure details

TEA (1.2 ml, 8.6 mmol, 5.0 eq) was added to a solution of paracetamol [4147] (0.26 g, 1.7 mmol, 1.0 eq) in dry THF under argon atmosphere. At 0° C., nicotinoyl chloride hydrochloride [296] (1.53 gm, 8.6 mmol, 5.0 eq) was added to the above reaction mixture. The reaction mixture was stirred at room temperature for 24 h. After 24 h, organic solvent was evaporated under vacuum and residue was dissolved in dichloromethane (50 ml) and washed with a 10% solution of NaHCO3 (15 ml) and then with brine (10 ml) followed by drying of organic layer over anhydrous sodium sulfate. Evaporation of the solvents provided white solid which was purified by silica gel column chromatography (4% MeOH: DCM, 100-200 mesh silica) to give the product 4-acetamidophenyl nicotinate [297] (0.34 g, 78%).
[Compound]
Name
TEA
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:11]=[CH:10][C:8]([OH:9])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].Cl.[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1>C1COCC1>[C:13]([O:9][C:8]1[CH:10]=[CH:11][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
TEA
Quantity
1.2 mL
Type
reactant
Smiles
Name
Quantity
0.26 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
organic solvent was evaporated under vacuum and residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane (50 ml)
WASH
Type
WASH
Details
washed with a 10% solution of NaHCO3 (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying of organic layer over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
provided white solid which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (4% MeOH: DCM, 100-200 mesh silica)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)OC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.